1-Chloro-3-fluoro-4-methoxy-2-methylbenzene
Description
1-Chloro-3-fluoro-4-methoxy-2-methylbenzene is a polysubstituted aromatic compound featuring a chlorine atom at position 1, fluorine at position 3, methoxy at position 4, and a methyl group at position 2. This arrangement creates a unique electronic environment due to the interplay of electron-withdrawing (Cl, F) and electron-donating (methoxy, methyl) groups. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positions critically influence reactivity and binding properties .
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-3-fluoro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
KJIQVDCKCQPLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methyl-4-methoxyphenol followed by a fluorination reaction. The reaction conditions typically include the use of halogenating agents such as chlorine gas and fluorinating agents like hydrogen fluoride or a fluorine-containing compound .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
1-Chloro-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in biological processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Methodological Considerations
Structural characterization of these compounds relies on crystallographic tools such as SHELX for refinement (e.g., SHELXL for small-molecule analysis) and ORTEP-3 for molecular visualization . These methods ensure precise determination of substituent positions and conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
